Stachybocin C
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Overview
Description
Stachybocin c is a member of isoindoles.
This compound is a natural product found in Stachybotrys with data available.
Scientific Research Applications
Streptozotocin's Cardiac Impact : Streptozotocin, a compound used to induce experimental diabetes, has been studied for its direct impact on cardiac function. It's found to cause cardiac contractile dysfunction via an oxidative stress and p38 MAP kinase-dependent mechanism (Wold & Ren, 2004).
Streptozotocin-Induced Diabetes in Animals : The use of Streptozotocin in animal models for diabetes research is common, but it presents challenges like sustaining uniformity and minimizing animal lethality. The review discusses methods to improve STZ-based experimental models (Goyal et al., 2016).
Phenylspirodrimanes from Fungus : A study on phenylspirodrimanes, which are structurally related to Stachybocin, isolated from the sponge-derived fungus Stachybotrys chartarum. These compounds have shown anti-HIV activity, suggesting potential applications in antiviral research (Ma et al., 2013).
Mitomycin's Ophthalmic Applications : Mitomycin, another antibiotic like Stachybocin, is used in various ocular surgeries to inhibit wound healing and reduce scarring. This indicates a potential application area for Stachybocin in a similar context (Abraham et al., 2006).
New Phenylspirodrimanes from Sponge-Associated Fungus : This study reports the isolation of new phenylspirodrimanes, a group related to Stachybocin, from Stachybotrys chartarum, highlighting the potential of marine organisms in drug discovery (Dayras et al., 2023).
Properties
Molecular Formula |
C52H70N2O11 |
---|---|
Molecular Weight |
899.1 g/mol |
IUPAC Name |
(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-6-[(2R,3S,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]hexanoic acid |
InChI |
InChI=1S/C52H70N2O11/c1-26-12-14-38-47(3,4)40(58)16-17-49(38,7)51(26)21-30-36(56)20-29-33(42(30)64-51)25-54(45(29)61)34(46(62)63)11-9-10-18-53-24-32-28(44(53)60)19-35(55)31-22-52(65-41(31)32)27(2)13-15-39-48(5,6)43(59)37(57)23-50(39,52)8/h19-20,26-27,34,37-40,43,55-59H,9-18,21-25H2,1-8H3,(H,62,63)/t26-,27-,34+,37-,38?,39?,40-,43-,49+,50+,51-,52-/m1/s1 |
InChI Key |
GBUQOBUNFQDAQG-CRDDFVEESA-N |
Isomeric SMILES |
C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)[C@@H](CCCCN6CC7=C8C(=C(C=C7C6=O)O)C[C@@]9(O8)[C@@H](CCC1[C@@]9(C[C@H]([C@H](C1(C)C)O)O)C)C)C(=O)O)O)(CC[C@H](C2(C)C)O)C |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CCCCN6CC7=C8C(=C(C=C7C6=O)O)CC9(O8)C(CCC1C9(CC(C(C1(C)C)O)O)C)C)C(=O)O)O)C)O)(C)C |
Synonyms |
stachybocin C STB C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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